N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c22-17(19-12-14-6-4-11-27-14)18(23)20-13-16-21(9-5-10-26-16)28(24,25)15-7-2-1-3-8-15/h1-4,6-8,11,16H,5,9-10,12-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXGRHWKZKPPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. The compound features an oxazinan ring, a benzenesulfonyl group, and a thiophene moiety, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O5S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 872881-04-4 |
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the oxazinan ring and the introduction of sulfonyl and thiophene groups. Common reagents used in these reactions include sulfonyl chlorides and amines under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain oxazinan derivatives demonstrated potent activity against a range of pathogenic bacteria and fungi. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, studies have shown that derivatives with similar structural features exhibit cytotoxic effects on breast cancer (MCF7) cells with IC50 values as low as 2.88 µM . The mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 2.88 | Potent against breast cancer |
| A2780 | 4.47 | Ovarian carcinoma |
| A2780/RCIS | 52.8 | Cisplatin-resistant variant |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Tubulin Inhibition : The compound's structure allows it to bind to tubulin, disrupting microtubule dynamics essential for mitosis.
- Enzyme Interaction : The sulfonyl group may interact with active sites in various enzymes, modulating their activity and influencing metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of related compounds for their anticancer effects. The study highlighted how structural modifications influenced biological activity; for example, variations in substituents on the benzenesulfonyl group significantly affected potency against different cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several sulfonamide- and ethanediamide-containing derivatives. Key analogues and their comparative properties are outlined below:
Molecular and Structural Comparisons
Physicochemical and Functional Properties
- Solubility : The thiophen-2-ylmethyl group in the target compound may reduce aqueous solubility compared to methoxybenzyl or methylpropyl substituents .
- Thermal Stability : Benzenesulfonyl groups generally confer higher thermal stability than fluorinated variants, as seen in differential scanning calorimetry (DSC) studies of related compounds .
- Biological Activity : Fluorinated derivatives (e.g., ) often exhibit improved pharmacokinetic profiles, while thiophene-containing analogues may show affinity for sulfur-binding enzymes or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
